3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
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Overview
Description
3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a heterocyclic compound with the molecular formula C10H9BrINO and a molecular weight of 365.99 g/mol . This compound is characterized by the presence of both bromine and iodine substituents on a benzoazepinone core, making it a unique and interesting molecule for various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves several steps. One common method includes the use of polyphosphoric acid as a catalyst. The process begins with the addition of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide to the heated polyphosphoric acid at 60°C. The mixture is then insulated and reacted for 20 hours. After the reaction, the solution is hydrolyzed with water, and the crude product is obtained. The crude product is then purified using methanol and activated carbon, followed by cooling and centrifugation to yield the final product .
Chemical Reactions Analysis
3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cyclization Reactions: The benzoazepinone core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include polyphosphoric acid, methanol, and activated carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has several scientific research applications:
Pharmaceuticals: It is an intermediate in the synthesis of various pharmaceutical compounds, including antihypertensive drugs like Benazepril Hydrochloride.
Chemical Research: The compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Biological Studies: It is used in biological research to study its effects on different biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine substituents play a crucial role in its reactivity and binding affinity to various receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one can be compared with other similar compounds, such as:
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound lacks the iodine substituent, making it less reactive in certain chemical reactions.
7-Iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound lacks the bromine substituent, which affects its chemical properties and reactivity.
The presence of both bromine and iodine in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C10H9BrINO |
---|---|
Molecular Weight |
365.99 g/mol |
IUPAC Name |
3-bromo-7-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C10H9BrINO/c11-8-3-1-6-5-7(12)2-4-9(6)13-10(8)14/h2,4-5,8H,1,3H2,(H,13,14) |
InChI Key |
PWLKXFBIGBHGCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)NC(=O)C1Br |
Origin of Product |
United States |
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